6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine
Overview
Description
“6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine” is a chemical compound with the molecular formula C14H17ClN2 . It has been identified as a potential inhibitor of human papillomaviruses .
Molecular Structure Analysis
The molecular structure of “6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine” is represented by the formula C14H17ClN2 . Its average mass is 248.751 Da and its monoisotopic mass is 248.108032 Da .Scientific Research Applications
Asymmetric Synthesis for HPV Treatment
One notable application is the efficient asymmetric synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a potential treatment for human papillomavirus (HPV) infections. This synthesis features a key step of asymmetric reductive amination, yielding high stereo-selectivity (Boggs et al., 2007).
Carbazole Conjugates Synthesis
Another application includes the synthesis of novel carbazole conjugates, specifically 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines. These compounds, synthesized from carbazole, have been characterized for potential biological screening applications (Verma et al., 2022).
Molluscicidal Properties
Research also explores the molluscicidal properties of related compounds, such as thiazolo[5,4-d]pyrimidines, derived from similar chemical processes (El-bayouki & Basyouni, 1988).
Detection of Al3+
A study demonstrates the use of a Schiff-base derivative for the selective and sensitive detection of Al3+ ions. This application is relevant in the field of bioimaging, particularly in living cells (Gao et al., 2019).
Chromatography and Analysis
The compound has been utilized in developing novel pre-column fluorescence derivatization reagents for the analysis of aromatic amines, showcasing its application in analytical chemistry (Zhang et al., 2003).
properties
IUPAC Name |
6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2/c1-2-16-10-4-6-14-12(8-10)11-7-9(15)3-5-13(11)17-14/h3,5,7,10,16-17H,2,4,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAERTUSTBUVEJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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